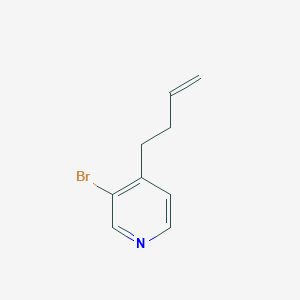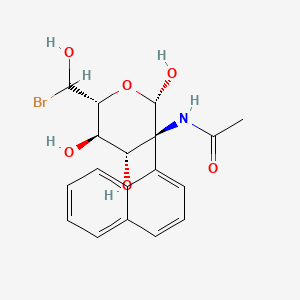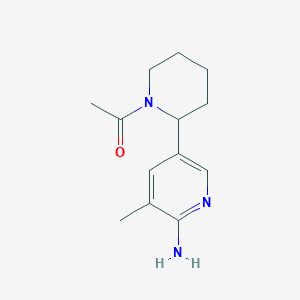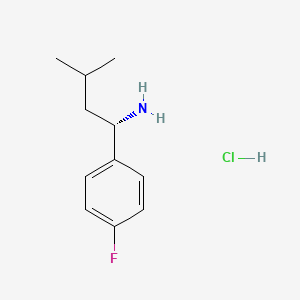![molecular formula C26H20N2 B11824742 1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11824742.png)
1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a pyrrolo[2,3-c]pyridine core substituted with benzyl and diphenyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods often optimize these steps to enhance yield and purity, employing catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Scientific Research Applications
1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anti-cancer properties.
Medicine: Research explores its role as a potential therapeutic agent, particularly in targeting specific cellular pathways.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The pathways involved often include signal transduction mechanisms that regulate cell proliferation, apoptosis, and other critical processes .
Comparison with Similar Compounds
1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine can be compared with other pyrrolo[2,3-c]pyridine derivatives:
1-Benzyl-1H-pyrrolo[2,3-b]pyridine: Similar in structure but with different substitution patterns, leading to varied biological activities.
2,5-Diphenyl-1H-pyrrolo[2,3-c]pyridine: Lacks the benzyl group, which may affect its reactivity and applications.
1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-b]pyridine: Another derivative with distinct properties due to the position of the substituents.
Properties
Molecular Formula |
C26H20N2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-benzyl-2,5-diphenylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C26H20N2/c1-4-10-20(11-5-1)19-28-25(22-14-8-3-9-15-22)17-23-16-24(27-18-26(23)28)21-12-6-2-7-13-21/h1-18H,19H2 |
InChI Key |
ORLQXJGLWRTIHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=CC(=NC=C32)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)


![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)
![({5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)(tert-butyl)amine](/img/structure/B11824699.png)



![Sulfamoyl fluoride, [(trifluoromethyl)sulfonyl]-, lithium salt](/img/structure/B11824706.png)

![(3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione](/img/structure/B11824712.png)

![(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11824724.png)
